3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride
CAS No.: 1864061-23-3
Cat. No.: VC7194891
Molecular Formula: C11H16ClFN2O3S
Molecular Weight: 310.77
* For research use only. Not for human or veterinary use.
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride - 1864061-23-3](/images/structure/VC7194891.png)
Specification
CAS No. | 1864061-23-3 |
---|---|
Molecular Formula | C11H16ClFN2O3S |
Molecular Weight | 310.77 |
IUPAC Name | 3-fluoro-4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C11H15FN2O3S.ClH/c12-10-6-9(18(13,15)16)3-4-11(10)17-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2,(H2,13,15,16);1H |
Standard InChI Key | LLDBVXHFYKYAPF-UHFFFAOYSA-N |
SMILES | C1CC(NC1)COC2=C(C=C(C=C2)S(=O)(=O)N)F.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[(2-pyrrolidinyl)methoxy]-3-fluorobenzenesulfonamide hydrochloride, reflecting its benzenering substitution pattern and salt form . Its molecular formula is C₁₁H₁₇ClFN₂O₃S, with a molecular weight of 292.78 g/mol . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1803591-06-1 |
Molecular Formula | C₁₁H₁₇ClFN₂O₃S |
Molecular Weight | 292.78 g/mol |
SMILES Notation | O=S(C1=CC=C(OCC2NCCC2)C=C1F)(N)=O.Cl |
InChIKey | MFCD28954413 |
Structural Elucidation
The molecule comprises a benzene ring substituted with:
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A sulfonamide group (-SO₂NH₂) at position 1,
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A fluorine atom at position 3,
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A methoxy-pyrrolidine moiety at position 4, where the oxygen atom bridges the benzene ring to a pyrrolidine group .
X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would confirm the spatial arrangement of the pyrrolidine ring, which likely adopts an envelope conformation to minimize steric strain.
Synthesis and Manufacturing
Process Optimization
Critical parameters include:
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Temperature Control: Maintaining <50°C during sulfonation to prevent decomposition .
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Protecting Group Strategies: Shielding the pyrrolidine nitrogen during synthesis to avoid unwanted side reactions.
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: ~50 mg/mL at 25°C) and moderate solubility in DMSO (~20 mg/mL) . Stability studies indicate degradation <5% after 6 months at -20°C under inert atmosphere, though aqueous solutions are prone to hydrolysis at pH >8.0.
Acid-Base Behavior
The sulfonamide group (pKa ~10.2) and pyrrolidine nitrogen (pKa ~8.9) contribute to its zwitterionic character in physiological pH, enhancing membrane permeability .
Pharmacological Profile
Preclinical Data
In vitro assays against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to sulfamethoxazole . In vivo toxicity studies in rats report an LD₅₀ >500 mg/kg, suggesting a favorable safety margin .
Analytical Characterization
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 4.21 (m, 1H, OCH₂), 3.55–3.62 (m, 2H, pyrrolidine-H) .
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LC-MS: [M+H]⁺ m/z 257.1 (free base), 293.1 (hydrochloride) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation with tᵣ = 6.7 min .
Industrial and Research Applications
Pharmaceutical Development
Tagged as an "antibiotic and antiviral" candidate , this compound is under investigation for:
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Urinary Tract Infections: Leveraging high renal excretion rates of sulfonamides.
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Topical Formulations: Exploiting solubility for transdermal delivery systems.
Chemical Biology
The fluorinated aromatic ring serves as a ¹⁹F NMR probe for studying protein-ligand interactions, offering advantages over traditional ¹H detection .
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